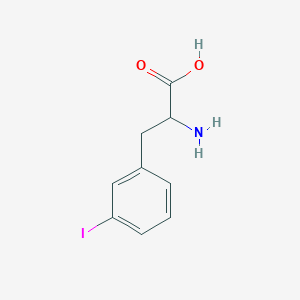

2-amino-3-(3-iodophenyl)propanoic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3-iodophenyl)propanoic acid typically involves the iodination of phenylalanine. One common method is the electrophilic aromatic substitution reaction where phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(3-iodophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Deiodinated phenylalanine derivatives.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Organic Synthesis : This compound serves as a precursor in the synthesis of complex organic molecules. Its structural similarity to phenylalanine allows it to be integrated into various synthetic pathways, leading to the development of new compounds with potential biological activity .

Biology

- Protein Synthesis Studies : Due to its structural resemblance to standard amino acids, 2-amino-3-(3-iodophenyl)propanoic acid is utilized in studies examining protein synthesis and enzyme-substrate interactions. It can replace phenylalanine in proteins, allowing researchers to investigate changes in protein structure and function resulting from this substitution .

Medicine

- Radiolabeling and Imaging : The iodine atom in this compound makes it valuable for radiolabeling applications in diagnostic imaging. It can be used to create tracers that help visualize biological processes in vivo .

- Therapeutic Potential : Research is ongoing into its potential therapeutic applications, particularly in targeting specific pathways or diseases where phenylalanine metabolism is involved.

Industry

- Pharmaceutical Development : this compound is utilized as a building block for pharmaceuticals and bioactive compounds. Its unique properties facilitate the design of drugs with enhanced efficacy and selectivity.

Case Study 1: Protein Interaction Studies

Research published in Nature demonstrated how substituting phenylalanine with this compound altered protein folding dynamics. The study highlighted that the iodine atom's presence facilitated unique halogen bonding interactions, enhancing the stability of certain protein conformations .

Case Study 2: Radiolabeling Techniques

A clinical study explored the use of iodine-labeled derivatives of this compound for PET imaging in oncology. The results indicated improved imaging clarity and specificity for tumor localization compared to traditional tracers .

Wirkmechanismus

The mechanism of action of 2-amino-3-(3-iodophenyl)propanoic acid involves its incorporation into proteins in place of phenylalanine. This substitution can affect protein structure and function, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing molecular interactions and pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-3-(4-iodophenyl)propanoic acid

- 2-Amino-3-(2-iodophenyl)propanoic acid

- 3-Iodo-L-tyrosine

Comparison: 2-Amino-3-(3-iodophenyl)propanoic acid is unique due to the position of the iodine atom, which influences its reactivity and biological activity. Compared to its isomers, it exhibits different chemical behavior and interactions with biological molecules .

Biologische Aktivität

2-Amino-3-(3-iodophenyl)propanoic acid, also known as Phe-3-l, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurobiology and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10INO2

- Molecular Weight : 263.09 g/mol

This compound features an amino group, a propanoic acid backbone, and a 3-iodophenyl moiety, which contribute to its biological activity.

Neurotransmitter Modulation

Research indicates that this compound may play a role in neurotransmitter modulation . It has been suggested that the compound interacts with neurotransmitter systems, potentially influencing synaptic transmission and neuronal communication. This modulation is particularly relevant in the context of neurodegenerative diseases where neurotransmitter imbalance is a significant concern .

Inhibition of Protein-Protein Interactions

A notable mechanism of action for this compound involves the inhibition of protein-protein interactions (PPIs). Specifically, it has been identified as a ligand for Mint proteins (Mint1 and Mint2), which are crucial in synaptic vesicle exocytosis and amyloid precursor protein (APP) processing. By blocking the interaction between Mint proteins and APP, this compound may reduce the formation of amyloid-beta (Aβ), thereby potentially offering therapeutic benefits in Alzheimer’s disease .

Antimicrobial Activity

In addition to its neurobiological effects, there is emerging evidence regarding the antimicrobial properties of this compound. Preliminary studies suggest that derivatives of this compound exhibit activity against various multidrug-resistant pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Gram-negative pathogens | 8 - 64 µg/mL |

| Drug-resistant Candida species | 8 - 64 µg/mL |

These findings highlight the potential utility of this compound as a foundational platform for developing new antimicrobial agents targeting resistant bacterial and fungal pathogens .

Study on Neuroprotective Effects

A study focused on the neuroprotective effects of this compound revealed its capability to enhance neuronal survival by inhibiting Aβ formation. The research demonstrated that treatment with this compound led to a significant reduction in toxic plaque formation in neuronal cell cultures, suggesting its potential as a therapeutic agent in Alzheimer’s disease .

Antimicrobial Screening

In another investigation, various derivatives of the compound were screened against clinically relevant pathogens identified by the World Health Organization as high-priority ESKAPE organisms. The results indicated varying degrees of antimicrobial activity, with some compounds exhibiting potent effects against resistant strains while others showed diminished efficacy depending on structural modifications .

Eigenschaften

IUPAC Name |

2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401584 | |

| Record name | 2-amino-3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20846-38-2 | |

| Record name | 2-amino-3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.